molecular formula C10H13ClN2O2 B15245926 Ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate

Ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate

Cat. No.: B15245926
M. Wt: 228.67 g/mol
InChI Key: QAAZOWPQOZDYMP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a pyridine ring substituted with a chlorine atom at the 6-position and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-chloropyridine-3-carboxylic acid.

    Amidation: The carboxylic acid is converted to its corresponding amide using an appropriate amine, such as ethylamine, under dehydrating conditions.

    Reduction: The amide is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.

    Esterification: Finally, the amine is esterified with ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-2-(6-chloropyridin-3-yl)propanoate
  • Ethyl 3-(2-chloropyridin-3-yl)propanoate
  • Ethyl 2-amino-3-(4-chloropyridin-3-yl)propanoate

Uniqueness

Ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate is unique due to the specific position of the chlorine atom on the pyridine ring, which can significantly influence its reactivity and interaction with biological targets. This positional specificity can lead to different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

ethyl 2-amino-3-(6-chloropyridin-3-yl)propanoate

InChI

InChI=1S/C10H13ClN2O2/c1-2-15-10(14)8(12)5-7-3-4-9(11)13-6-7/h3-4,6,8H,2,5,12H2,1H3

InChI Key

QAAZOWPQOZDYMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CN=C(C=C1)Cl)N

Origin of Product

United States

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